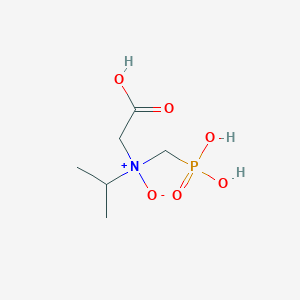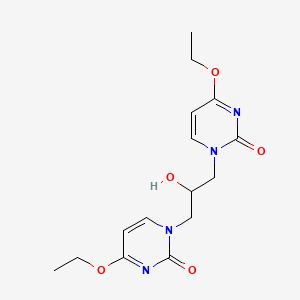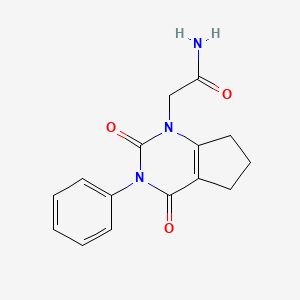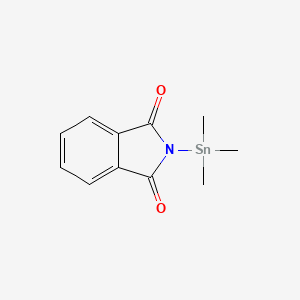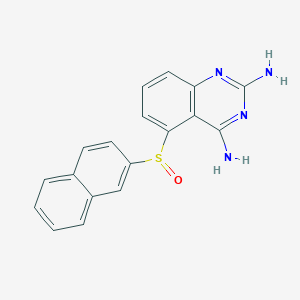
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- is a heterocyclic aromatic compound that belongs to the class of quinazolinamines. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceutical research .
Métodos De Preparación
The synthesis of 2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- can be achieved through various synthetic routes. Common methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to transfer reactants between different phases, improving the reaction efficiency.
Análisis De Reacciones Químicas
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit dihydrofolate reductase, an enzyme involved in folate metabolism . This inhibition disrupts the synthesis of thymidylate, a nucleotide essential for DNA replication, leading to the accumulation of uracil in DNA and ultimately cell death .
Comparación Con Compuestos Similares
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- can be compared with other similar compounds, such as:
5-Phenylsulfanyl-2,4-Quinazolinediamine: This compound also inhibits dihydrofolate reductase but has a different substituent at the 5-position.
6-(2-naphthylsulfonyl)-2,4-quinazolinediamine: This compound has a sulfonyl group instead of a sulfinyl group, which affects its chemical reactivity and biological activity.
The uniqueness of 2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- lies in its specific substituent at the 5-position, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
50828-19-8 |
|---|---|
Fórmula molecular |
C18H14N4OS |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-naphthalen-2-ylsulfinylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4OS/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)24(23)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22) |
Clave InChI |
KXMCHNWKSAWQMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC=CC4=C3C(=NC(=N4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


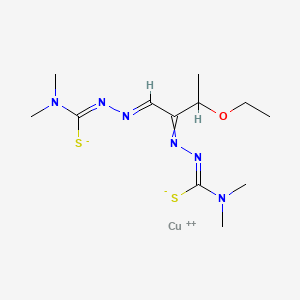
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
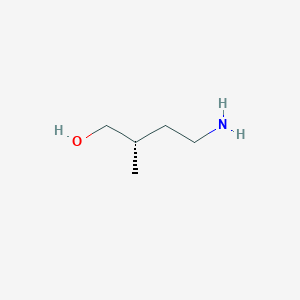
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
